2,6-Di-tert-butyl-4-vinylphenol

Overview

Description

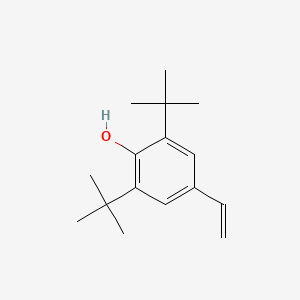

2,6-Di-tert-butyl-4-vinylphenol is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes two tert-butyl groups and a vinyl group attached to a phenol ring. This compound is often used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes .

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-4-vinylphenol typically involves the esterification of vinylphenol with tert-butanol under suitable reaction conditions . The reaction is carried out in the presence of a catalyst, and the product is purified through crystallization, filtration, and drying. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

DTBVP undergoes oxidation primarily at the phenolic hydroxyl group, forming stable quinone derivatives. This reaction is critical for its role as an antioxidant, where it neutralizes free radicals through hydrogen atom transfer.

Key conditions and outcomes :

| Oxidizing Agent | Temperature | Product | Application |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | 60–80°C | 2,6-Di-tert-butyl-1,4-benzoquinone | Antioxidant degradation studies |

| Atmospheric oxygen | Ambient | Stabilized radical intermediates | Polymer stabilization |

Mechanistic studies indicate that the tert-butyl groups enhance steric protection, slowing oxidation kinetics compared to unsubstituted phenols.

Reduction Reactions

The vinyl group in DTBVP is susceptible to reduction, enabling functionalization of the aromatic ring:

This hydrogenation process is utilized to modify solubility and steric properties for specific industrial applications .

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitution reactions:

Alkylation

DTBVP reacts with alkyl halides (e.g., methyl iodide) under basic conditions:

Acylation

Acyl chlorides (e.g., acetyl chloride) form ester derivatives:

These derivatives are explored for enhanced thermal stability in polymer matrices.

Epoxidation

The vinyl group undergoes epoxidation using peracids:

Epoxidized DTBVP serves as a crosslinking agent in epoxy resins.

Polymerization Reactions

DTBVP’s vinyl group enables incorporation into polymers via radical or ionic mechanisms:

| Method | Initiator | Polymer Type | Application |

|---|---|---|---|

| Radical | AIBN | Linear chains | Antioxidant-functionalized polymers |

| Ionic | Ziegler-Natta | Branched networks | High-temperature stabilizers |

Studies show DTBVP-grafted natural rubber (NR-DBVP) improves aging resistance in thermoplastic elastomers .

Antioxidant Grafting

DTBVP reacts with natural rubber via radical coupling, forming covalently bound antioxidants:

Performance data :

-

Oxidative induction time (OIT) : NR-DBVP exhibits 2.3× longer OIT vs. unmodified rubber .

-

Leaching resistance : <5% antioxidant loss after 72h in water .

Stabilizer in Polyolefins

DTBVP inhibits thermal degradation in polypropylene (PP), reducing carbonyl formation by 40% at 150°C.

Reaction Mechanisms

-

Antioxidant action : Radical scavenging via H-atom donation from the phenolic –OH group.

-

Vinyl reactivity : The electron-rich double bond participates in electrophilic additions (e.g., epoxidation) and polymerizations.

Scientific Research Applications

2,6-Di-tert-butyl-4-vinylphenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,6-Di-tert-butyl-4-vinylphenol exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action involves molecular targets such as reactive oxygen species and pathways related to oxidative stress .

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-vinylphenol is often compared with other phenolic antioxidants like 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, this compound is unique due to its vinyl group, which enhances its reactivity and effectiveness as a stabilizer . Other similar compounds include:

- 2,6-Di-tert-butylphenol

- 2,4-Di-tert-butylphenol

- 4,4’-Bis(2,6-di-tert-butylphenol) (bisphenol-VN)

Biological Activity

2,6-Di-tert-butyl-4-vinylphenol (DTBVP), an organic compound with the molecular formula CHO, is recognized for its significant antioxidant properties. This compound is structurally characterized by two tert-butyl groups and a vinyl group attached to a phenolic ring, contributing to its reactivity and potential biological applications.

Antioxidant Mechanism

The primary biological activity of DTBVP is attributed to its antioxidant capability . It acts by donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage. This mechanism involves interaction with reactive oxygen species (ROS), which are known to contribute to cellular damage and various diseases, including cancer and neurodegenerative disorders .

1. Cell Protection

Research indicates that DTBVP can protect cells from oxidative stress. In vitro studies have demonstrated that it significantly reduces oxidative damage in various cell types, enhancing cell viability under stress conditions.

2. Antimicrobial Properties

DTBVP has been investigated for its antimicrobial activity . Studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing antimicrobial agents.

3. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. By mitigating oxidative stress, DTBVP may help in reducing inflammation in various biological systems, which is crucial in conditions such as arthritis and cardiovascular diseases.

4. Potential Anticancer Activity

Emerging research points towards the anticancer potential of DTBVP. It has been studied for its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for therapeutic purposes.

Comparative Analysis with Similar Compounds

DTBVP is often compared with other phenolic antioxidants such as 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, DTBVP's unique vinyl group enhances its reactivity and effectiveness as a stabilizer in biological systems.

| Compound Name | Structure Features | Antioxidant Activity | Other Notable Effects |

|---|---|---|---|

| This compound | Vinyl group enhances reactivity | High | Antimicrobial, Anti-inflammatory |

| 2,6-Di-tert-butylphenol | No vinyl group | Moderate | Limited bioactivity |

| 2,4-Di-tert-butylphenol | No vinyl group | Moderate | Less effective than DTBVP |

Case Studies

Several case studies have highlighted the biological activity of DTBVP:

- Cell Culture Studies : A study involving human fibroblast cells treated with DTBVP showed a marked increase in cell survival rates under oxidative stress conditions compared to untreated controls.

- Antimicrobial Testing : In laboratory settings, DTBVP demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food and pharmaceutical applications.

- Inflammation Models : In murine models of inflammation, administration of DTBVP resulted in reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Di-tert-butyl-4-vinylphenol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves alkylation of phenol derivatives with tert-butyl groups, followed by vinylation. Solvent selection (e.g., toluene or THF) and catalysts (e.g., acid or base catalysts) significantly influence yield. For purification, column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity validation via HPLC (≥99%) and characterization by (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and mass spectrometry (m/z 260.4 [M]+) are critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profiles?

- Methodological Answer : Combine to confirm substitution patterns (e.g., vinyl group resonance at δ 5.0–6.0 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity assessment via HPLC with UV detection (λ = 280 nm) and thermal stability analysis by TGA/DSC (decomposition onset >200°C) are standard. Solubility in non-polar solvents (e.g., hexane) should be documented for experimental reproducibility .

Q. How does this compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : The compound is sensitive to prolonged UV exposure and oxidation. Store under inert gas (N/Ar) at –20°C in amber vials. Thermal stability tests (e.g., TGA) show degradation above 200°C. For solution-phase experiments, use antioxidants (e.g., BHT) in hydrocarbon solvents to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in radical scavenging or polymerization processes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the phenolic O–H bond dissociation energy (BDE) to assess antioxidant potential. Molecular docking studies with enzymes (e.g., cytochrome P450) may predict metabolic pathways. Compare with analogs (e.g., 2,6-Di-tert-butylphenol) to establish structure-activity relationships (SAR) .

Q. What in vitro toxicological assays are suitable for evaluating this compound’s genotoxicity?

- Methodological Answer : Follow OECD Guidelines 471 (Ames test) using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix). For chromosomal aberration, use mammalian cells (e.g., CHO-K1) per OECD 473. Ensure GLP compliance, purity >99%, and solvent controls (DMSO <1% v/v). Data interpretation must account for cytotoxicity thresholds .

Q. How do structural modifications (e.g., substituent position) alter this compound’s antioxidant efficacy?

- Methodological Answer : Synthesize analogs (e.g., 2,6-Di-tert-butyl-4-ethylphenol) and compare their radical scavenging capacity via DPPH/ABTS assays. Correlate steric hindrance (tert-butyl groups) and electronic effects (vinyl vs. methyl) with redox potentials (cyclic voltammetry). Publish SAR trends in peer-reviewed datasets .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

- Methodological Answer : Validate conflicting data via interlaboratory studies using standardized protocols (e.g., ASTM E928 for melting point). Cross-reference purity (HPLC), crystallinity (PXRD), and solvent history. For solubility discrepancies, use shake-flask method with saturated solutions analyzed by UV-vis. Transparent reporting of experimental conditions (e.g., temperature, humidity) is essential .

Properties

IUPAC Name |

2,6-ditert-butyl-4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.